Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (molecular formula: C₂₁H₁₆FNO₅S, molar mass: 413.42 g/mol) is a naphthofuran derivative characterized by a sulfonamide-linked 4-fluorophenyl group at position 5 and a methyl ester at position 3 of the fused furan-naphthalene scaffold .
Properties
IUPAC Name |
methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJGPELCIPRVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound features a naphtho-furan backbone with a sulfonamide functional group, which is known to influence its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide moiety can inhibit certain enzymes by mimicking substrate binding, thereby affecting metabolic pathways associated with inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Caspase activation |
| A549 | 12.8 | Bcl-2 modulation |
| HeLa | 10.5 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also shown anti-inflammatory effects in animal models of arthritis. It reduces pro-inflammatory cytokine levels, such as TNF-alpha and IL-6, suggesting potential for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a study involving rats with induced arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~45% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450) |
Toxicity and Safety Profile
Toxicological assessments reveal that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential interactions with other drugs.
Comparison with Similar Compounds
Table 1: Structural Comparison of Naphthofuran Derivatives
| Compound Name (IUPAC) | Substituent at Position 5 | Molecular Formula | Molar Mass (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (Target Compound) | 4-Fluorophenylsulfonylamino | C₂₁H₁₆FNO₅S | 413.42 | Reference compound; fluorine substituent |
| Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate | 4-Methylphenylsulfonylamino | C₂₂H₁₉NO₅S | 409.46 | Methyl group instead of fluorine |
| Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate | 4-Methoxyphenylsulfonylamino | C₂₂H₁₉NO₆S | 425.45 | Methoxy group (electron-donating) |
| Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate | Phenylsulfonylamino (no substituent) | C₂₁H₁₇NO₅S | 395.43 | Unsubstituted phenyl ring |
| Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylnaphtho[1,2-b]furan-3-carboxylate | 2,5-Dimethylphenylsulfonylamino | C₂₄H₂₃NO₅S | 437.51* | Sterically hindered substituent |
Note: Molar mass for the ethyl derivative is estimated based on structural similarity.
Physicochemical and Pharmacological Comparisons
Electronic Effects of Substituents
- Methyl Substituent: The 4-methylphenyl analogue (C₂₂H₁₉NO₅S) exhibits reduced polarity compared to the fluorinated derivative, which may lower solubility but increase lipophilicity (logP ~3.5 vs. ~3.2 for the target compound) .
Crystallographic and Stability Data
- Crystal Structure: The target compound’s analogue, 3-(4-fluorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C–H···O interactions stabilizing the lattice. The methyl carboxylate group in the target compound may introduce additional packing constraints .
- Thermal Stability: Fluorinated naphthofurans generally exhibit higher melting points (e.g., 439–440 K for the title compound in ) compared to non-fluorinated analogues (e.g., ~425 K for the phenyl derivative) due to enhanced dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
